Cas no 29547-08-8 (5-Methyl-2-nitrobiphenyl)
5-Methyl-2-nitrobiphenyl Chemical and Physical Properties
Names and Identifiers
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- 5-methyl-2-nitrobiphenyl
- 5-methyl-2-nitro-biphenyl
- 5-Methyl-2-nitro-1,1'-biphenyl
- 5-Methyl-2-nitrobiphenyl
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- MDL: MFCD32902568
- Inchi: 1S/C13H11NO2/c1-10-7-8-13(14(15)16)12(9-10)11-5-3-2-4-6-11/h2-9H,1H3
- InChI Key: UHRJSZIQGJRQOZ-UHFFFAOYSA-N
- SMILES: [O-][N+](C1C=CC(C)=CC=1C1C=CC=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 243
- XLogP3: 3.7
- Topological Polar Surface Area: 45.8
5-Methyl-2-nitrobiphenyl Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB574296-250 mg |
5-Methyl-2-nitro-1,1'-biphenyl; . |
29547-08-8 | 250MG |
€277.40 | 2023-07-11 | ||
| abcr | AB574296-500 mg |
5-Methyl-2-nitro-1,1'-biphenyl; . |
29547-08-8 | 500MG |
€457.00 | 2023-07-11 | ||
| abcr | AB574296-1 g |
5-Methyl-2-nitro-1,1'-biphenyl; . |
29547-08-8 | 1g |
€619.20 | 2023-07-11 | ||
| abcr | AB574296-250mg |
5-Methyl-2-nitro-1,1'-biphenyl; . |
29547-08-8 | 250mg |
€399.50 | 2025-03-19 | ||
| abcr | AB574296-500mg |
5-Methyl-2-nitro-1,1'-biphenyl; . |
29547-08-8 | 500mg |
€548.10 | 2025-03-19 | ||
| abcr | AB574296-1g |
5-Methyl-2-nitro-1,1'-biphenyl; . |
29547-08-8 | 1g |
€747.00 | 2025-03-19 | ||
| Aaron | AR021QAB-250mg |
5-Methyl-2-nitro-1,1'-biphenyl |
29547-08-8 | 250mg |
$498.00 | 2023-12-14 | ||
| Aaron | AR021QAB-500mg |
5-Methyl-2-nitro-1,1'-biphenyl |
29547-08-8 | 500mg |
$622.00 | 2023-12-14 | ||
| abcr | AB574296-5g |
5-Methyl-2-nitro-1,1'-biphenyl; . |
29547-08-8 | 5g |
€2482.60 | 2024-08-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1266732-500mg |
5-Methyl-2-nitro-1,1'-biphenyl |
29547-08-8 | 98% | 500mg |
¥5139.00 | 2024-08-03 |
5-Methyl-2-nitrobiphenyl Suppliers
5-Methyl-2-nitrobiphenyl Related Literature
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1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
Additional information on 5-Methyl-2-nitrobiphenyl
Introduction to 5-Methyl-2-nitrobiphenyl (CAS No. 29547-08-8)
5-Methyl-2-nitrobiphenyl, identified by its Chemical Abstracts Service (CAS) number 29547-08-8, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, featuring a biphenyl core with a methyl substituent and a nitro group, exhibits unique structural and chemical properties that make it a valuable intermediate in synthetic chemistry. The nitro group, in particular, introduces reactivity that is highly useful for further functionalization, while the methyl substituent influences electronic and steric properties, making this molecule a versatile building block for more complex structures.
The synthesis of 5-Methyl-2-nitrobiphenyl typically involves nitration of the biphenyl ring followed by selective methylation. This process requires careful control of reaction conditions to ensure high yield and purity. The nitration step is particularly critical, as it introduces the electron-withdrawing nitro group, which can significantly alter the electronic properties of the molecule. Recent advancements in catalytic systems have improved the efficiency and selectivity of this transformation, reducing unwanted byproducts and enhancing overall sustainability.
In pharmaceutical research, 5-Methyl-2-nitrobiphenyl has been explored as a precursor for various bioactive molecules. Its biphenyl scaffold is a common motif in many pharmaceuticals due to its ability to form stable aromatic systems that can interact with biological targets. The presence of both the methyl and nitro groups provides multiple sites for further derivatization, allowing chemists to tailor the properties of the final compounds for specific applications. For instance, researchers have investigated its potential use in developing kinase inhibitors, where the nitro group can serve as a handle for further functionalization through reduction or coupling reactions.
One of the most compelling aspects of 5-Methyl-2-nitrobiphenyl is its utility in materials science. The biphenyl core is known to enhance thermal stability and electronic properties in organic semiconductors and liquid crystals. By incorporating 5-Methyl-2-nitrobiphenyl into these materials, scientists have achieved improved performance in organic light-emitting diodes (OLEDs) and photovoltaic devices. The nitro group further contributes to these properties by influencing charge transport mechanisms. Recent studies have demonstrated that polymers containing this unit exhibit enhanced charge mobility, making them promising candidates for next-generation electronic devices.
The electronic properties of 5-Methyl-2-nitrobiphenyl are also of interest in the field of molecular electronics. The compound’s ability to act as an electron acceptor or mediator makes it suitable for use in redox-active materials. Researchers have explored its integration into molecular wires and switches, where its stability and reactivity under various conditions are crucial. The methyl group’s influence on steric hindrance around the aromatic ring can modulate intermolecular interactions, affecting both solubility and aggregation behavior—factors that are critical for device performance.
From an environmental perspective, the synthesis and application of 5-Methyl-2-nitrobiphenyl must be conducted with consideration for sustainability. Modern synthetic routes emphasize greener methodologies, such as using biocatalysts or solvent-free reactions, to minimize waste and energy consumption. Additionally, the potential environmental impact of any byproducts must be carefully evaluated to ensure compliance with regulatory standards. As interest in sustainable chemistry grows, processes involving 5-Methyl-2-nitrobiphenyl are being optimized to align with these principles.
The future prospects for 5-Methyl-2-nitrobiphenyl are promising, with ongoing research uncovering new applications across multiple disciplines. Its role as a key intermediate in drug discovery continues to expand, driven by innovations in synthetic methodologies and computational chemistry that predict novel bioactive derivatives. In materials science, its contributions to advanced electronic materials are expected to lead to breakthroughs in flexible electronics and energy storage technologies. As our understanding of its properties deepens, so too will its importance in both academic research and industrial applications.
In conclusion,5-Methyl-2-nitrobiphenyl (CAS No. 29547-08-8) is a multifaceted compound with significant potential across pharmaceuticals and materials science. Its unique structural features enable diverse applications, from drug development to advanced electronics, while ongoing research continues to unlock new possibilities for its use. As synthetic chemistry advances toward more sustainable practices,5-Methyl-2-nitrobiphenyl will undoubtedly remain at the forefront of innovation.
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